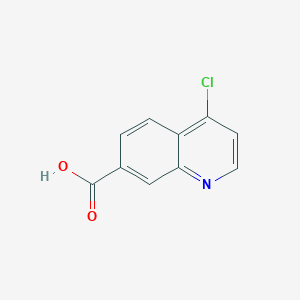

4-Chloroquinoline-7-carboxylic acid

Overview

Description

4-Chloroquinoline-7-carboxylic acid is a chemical compound with the molecular formula C10H6ClNO2 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

Quinoline and its analogues have versatile applications in industrial and synthetic organic chemistry. They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Molecular Structure Analysis

The molecular structure of 4-Chloroquinoline-7-carboxylic acid consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C10H6ClNO2/c11-6-1-2-7-8 (10 (13)14)3-4-12-9 (7)5-6/h1-5H, (H,13,14) .Chemical Reactions Analysis

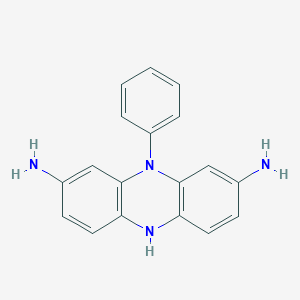

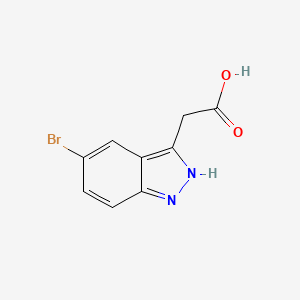

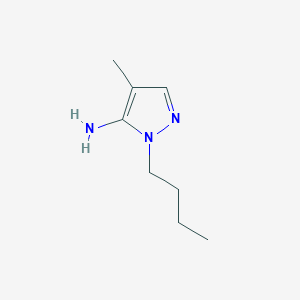

Quinoline and its derivatives have been reported to undergo a variety of chemical reactions . For instance, a series of novel pyrazole-appended quinolines were synthesized by coupling 2-chloroquinoline-7-carboxylic acid with pyrazole amine derivative using EDC.HCl coupling reagent in dichloromethane solvent .Physical And Chemical Properties Analysis

4-Chloroquinoline-7-carboxylic acid is a solid substance . It has a molecular weight of 207.62 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications

Antimalarial Activity

4-Chloroquinoline-7-carboxylic acid: is a derivative of quinoline, which is known for its antimalarial properties. Quinoline-based drugs such as chloroquine and primaquine have been used extensively in the treatment of malaria. The chloroquinoline moiety can disrupt the parasite’s ability to detoxify heme, leading to its accumulation and subsequent death of the parasite .

Anticancer Properties

Research has indicated that quinoline derivatives can be effective in cancer therapy. They can act as kinase inhibitors, disrupting cancer cell signaling pathways. Additionally, some quinoline derivatives have been shown to intercalate with DNA, thereby inhibiting DNA synthesis and inducing apoptosis in cancer cells .

Antibacterial and Antifungal Agents

The structural complexity of quinoline allows it to interact with various bacterial and fungal enzymes, disrupting their function. This interaction can lead to the inhibition of cell wall synthesis or interference with protein synthesis, making quinoline derivatives potent antibacterial and antifungal agents .

Anti-inflammatory and Analgesic Effects

Quinoline derivatives have been found to exhibit anti-inflammatory and analgesic effects. They can inhibit the production of pro-inflammatory cytokines and mediators, which are involved in the inflammation process. This makes them potential candidates for the treatment of chronic inflammatory diseases .

Cardiovascular Applications

Some quinoline derivatives have been synthesized that act as angiotensin II receptor antagonists. These compounds can help in lowering blood pressure and are used as hypotensive agents. Their role in cardiovascular health highlights the versatility of quinoline compounds in therapeutic applications .

Central Nervous System (CNS) Effects

Quinoline derivatives have shown promise in the treatment of CNS disorders. They have been reported to possess anticonvulsant properties, which can be beneficial in treating epilepsy and other seizure-related conditions. The ability to cross the blood-brain barrier makes them suitable for CNS applications .

Mechanism of Action

Target of Action

4-Chloroquinoline-7-carboxylic acid is a derivative of quinoline, a heterocyclic compound that plays a major role in medicinal chemistry . .

Mode of Action

Quinoline derivatives are known for their versatile applications in the field of synthetic organic chemistry .

Biochemical Pathways

Quinoline and its derivatives are known to have potential biological and pharmaceutical activities .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .

Future Directions

Quinoline and its derivatives have potential biological and pharmaceutical activities . They are an essential segment of both natural and synthetic compounds . Therefore, the future directions of 4-Chloroquinoline-7-carboxylic acid could involve further exploration of its biological and pharmaceutical applications.

properties

IUPAC Name |

4-chloroquinoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-8-3-4-12-9-5-6(10(13)14)1-2-7(8)9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGVGPMZWPOPJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617198 | |

| Record name | 4-Chloroquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloroquinoline-7-carboxylic acid | |

CAS RN |

49713-58-8 | |

| Record name | 4-Chloro-7-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49713-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloroquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(thiocyanatomethyl)-1H-benzo[d]imidazole](/img/structure/B1288710.png)

![1-(tert-Butyl)-6-fluoro-1H-benzo[d]imidazole](/img/structure/B1288717.png)

![2-Azaspiro[4.4]nonan-1-one](/img/structure/B1288749.png)